Synthesis and Manufacturing of 17-Epiestriol-d5: An In-depth Technical Guide
Synthesis and Manufacturing of 17-Epiestriol-d5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, manufacturing, and characterization of 17-Epiestriol-d5, a deuterated isotopologue of the endogenous estrogen 17-epiestriol. This document details a plausible synthetic pathway, experimental protocols, analytical methodologies, and relevant biological context, designed to support research and development in endocrinology, pharmacology, and drug metabolism studies.
Overview and Chemical Properties
17-Epiestriol is the 17α-epimer of estriol and a minor endogenous estrogen.[1][2] Its deuterated form, 17-Epiestriol-d5, is a valuable tool in metabolic studies, serving as an internal standard for quantitative analysis by mass spectrometry.[3] The deuterium labels provide a distinct mass shift, enabling differentiation from the endogenous compound.
Table 1: Chemical and Physical Properties of 17-Epiestriol and 17-Epiestriol-d5
| Property | 17-Epiestriol | 17-Epiestriol-d5 (Predicted) |
| IUPAC Name | (8R,9S,13S,14S,16R,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol | Deuterated analogue of 17-Epiestriol |
| Synonyms | 17α-Estriol, 16α-Hydroxy-17α-estradiol | - |
| CAS Number | 1228-72-4[1] | Not available |
| Molecular Formula | C₁₈H₂₄O₃[1] | C₁₈H₁₉D₅O₃ |
| Molecular Weight | 288.38 g/mol | 293.41 g/mol |
| Appearance | White to off-white solid | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, acetone | Soluble in methanol, ethanol, acetone |
Proposed Synthesis and Manufacturing Workflow
The synthesis of 17-Epiestriol-d5 can be conceptualized as a multi-step process commencing from the readily available steroid precursor, estrone. The proposed workflow involves three key stages:
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Synthesis of the Intermediate 16α-Hydroxyestrone: Introduction of a hydroxyl group at the C16α position of estrone.
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Stereoselective Reduction: Reduction of the 17-keto group of 16α-hydroxyestrone to a 17α-hydroxyl group to form the 17-epiestriol scaffold.
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Deuterium Labeling: Introduction of five deuterium atoms at stable positions on the steroid nucleus.
The following diagram illustrates the proposed synthetic workflow:
Caption: Proposed workflow for the synthesis of 17-Epiestriol-d5.
Detailed Experimental Protocols
The following protocols are based on established methodologies for similar steroid transformations and provide a framework for the synthesis of 17-Epiestriol-d5.
Synthesis of 16α-Hydroxyestrone from Estrone
This procedure is adapted from a patented method for the synthesis of estriol precursors.
Protocol 1: Synthesis of 16α-Hydroxyestrone
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Step 1: Preparation of Estraene Diacetate: Estrone is reacted with isopropenyl acetate in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to protect the 3-hydroxyl and 17-keto groups as enol acetates.
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Step 2: Bromination: The resulting estraene diacetate is treated with N-bromosuccinimide (NBS) in acetone at low temperatures (-15 to -20°C) to introduce a bromine atom at the 16-position, yielding 16-bromo-estrone acetate.
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Step 3: Formation of 17,17-dimethoxy-estradiol: The 16-bromo intermediate is reacted with sodium hydroxide in methanol. This step results in the formation of a 17,17-dimethoxy ketal and facilitates the subsequent hydroxylation.
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Step 4: Hydrolysis: The 17,17-dimethoxy estradiol is subjected to acidic hydrolysis (e.g., with hydrochloric acid) to remove the ketal protecting group and yield 16α-hydroxyestrone.
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Purification: The crude product is purified by column chromatography on silica gel.
Deuterium Labeling
The introduction of deuterium atoms can be achieved through acid-catalyzed exchange on the aromatic A-ring and potentially at other positions on the steroid scaffold.
Protocol 2: Deuteration of 16α-Hydroxyestrone
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Reaction Setup: 16α-Hydroxyestrone is dissolved in a deuterated solvent system, such as a mixture of deuterated trifluoroacetic acid (TFA-d) and a co-solvent like t-butanol.
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Deuterium Exchange: The solution is heated under an inert atmosphere to facilitate the exchange of protons for deuterium atoms. The positions ortho and para to the phenolic hydroxyl group (C2 and C4) are susceptible to electrophilic substitution. Deuteration at other positions, such as C16, may also occur under these conditions.
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Work-up: The reaction mixture is carefully neutralized, and the deuterated product is extracted with an organic solvent.
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Purification: The deuterated 16α-hydroxyestrone is purified by flash chromatography.
Stereoselective Reduction of Deuterated 16α-Hydroxyestrone
The final step involves the stereoselective reduction of the 17-keto group to a 17α-hydroxyl group. The choice of reducing agent is critical to achieve the desired stereochemistry.
Protocol 3: Synthesis of 17-Epiestriol-d5
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Reaction: The deuterated 16α-hydroxyestrone is dissolved in a suitable solvent (e.g., a mixture of ethereal solvents like dioxane and THF with a C1-C4 alcohol). A sterically hindered reducing agent, such as a borohydride derivative, is added at a controlled low temperature. While sodium borohydride often favors the formation of the 17β-epimer (estriol), the use of specific reagents like sodium triacetoxyborohydride has been shown to favor the formation of the 17β-diol from the corresponding 16α-hydroxy-17-ketone, suggesting that other modified borohydrides might favor the 17α-epimer. Alternatively, certain enzymatic reductions can be highly stereoselective.
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Quenching and Work-up: The reaction is quenched by the addition of a protic solvent, and the product is extracted.
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Purification: The crude 17-Epiestriol-d5 is purified by preparative High-Performance Liquid Chromatography (HPLC) to separate it from any unreacted starting material and the 17β-epimer (estriol-d5).
Data Presentation
The following tables summarize expected and typical quantitative data for the synthesis and characterization of 17-Epiestriol-d5, based on analogous reactions in the literature.
Table 2: Summary of Reaction Yields and Purity
| Reaction Stage | Starting Material | Product | Typical Yield (%) | Typical Purity (%) (Post-Purification) |
| Synthesis of 16α-Hydroxyestrone | Estrone | 16α-Hydroxyestrone | 60-75 | >95 |
| Deuteration | 16α-Hydroxyestrone | 16α-Hydroxyestrone-d5 | 70-85 | >98 |
| Stereoselective Reduction | 16α-Hydroxyestrone-d5 | 17-Epiestriol-d5 | 50-70 | >99 (Isotopic and Chemical) |
Table 3: Analytical Characterization Data
| Analytical Technique | Expected Results for 17-Epiestriol-d5 |
| ¹H NMR | The proton NMR spectrum is expected to show the absence of signals corresponding to the deuterated positions. The remaining proton signals will be consistent with the 17-epiestriol structure. |
| ¹³C NMR | The carbon signals for the deuterated positions will show characteristic splitting patterns (C-D coupling) and reduced intensity. |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak at m/z corresponding to the d5-labeled compound (e.g., [M-H]⁻ at m/z 292.2 for ESI-). The fragmentation pattern will be similar to that of unlabeled 17-epiestriol but with mass shifts in the fragments containing deuterium atoms. |
| HPLC | The retention time will be very similar to that of unlabeled 17-epiestriol. HPLC is crucial for separating the 17α-epimer from the 17β-epimer. |
| GC-MS | After derivatization (e.g., silylation), the compound can be analyzed by GC-MS. The retention time will be similar to the derivatized unlabeled compound, but the mass spectrum will confirm the incorporation of five deuterium atoms. |
Relevant Biological Pathways
17-Epiestriol, like other estrogens, exerts its biological effects primarily through interaction with estrogen receptors (ERs), ERα and ERβ. The signaling pathways are complex and can be broadly categorized into genomic and non-genomic pathways.
Caption: Simplified diagram of estrogen signaling pathways relevant to 17-Epiestriol.
The genomic pathway involves the binding of estriol to intracellular ERs, leading to receptor dimerization, translocation to the nucleus, and binding to estrogen response elements (EREs) on DNA to regulate gene transcription. The non-genomic pathway involves the interaction of estriol with membrane-associated ERs (mERs) and G-protein coupled estrogen receptors (GPER), leading to rapid activation of intracellular signaling cascades like the MAPK and PI3K/AKT pathways.
Conclusion
The synthesis and manufacturing of 17-Epiestriol-d5 is a challenging but achievable process that provides a critical tool for biomedical research. This guide has outlined a feasible synthetic route, provided detailed experimental considerations, and summarized the analytical techniques required for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of steroid chemistry and drug development. Further optimization of each synthetic step and detailed analytical characterization will be necessary for large-scale production and application in regulated studies.
References
- 1. 17-Epiestriol | C18H24O3 | CID 256737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 17α-Epiestriol - Wikipedia [en.wikipedia.org]
- 3. Quantitative trace analysis of estriol in human plasma by negative ion chemical ionization gas chromatography-mass spectrometry using a deuterated internal standard. | Semantic Scholar [semanticscholar.org]
